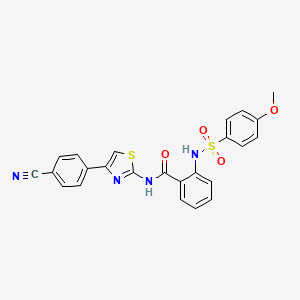

N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-methoxyphenylsulfonamido)benzamide

Description

This compound features a thiazole core substituted at the 4-position with a 4-cyanophenyl group and at the 2-position with a benzamide moiety. The benzamide is further modified by a 4-methoxyphenylsulfonamido group at the ortho position. Key structural attributes include:

Properties

IUPAC Name |

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-[(4-methoxyphenyl)sulfonylamino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N4O4S2/c1-32-18-10-12-19(13-11-18)34(30,31)28-21-5-3-2-4-20(21)23(29)27-24-26-22(15-33-24)17-8-6-16(14-25)7-9-17/h2-13,15,28H,1H3,(H,26,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJXOURZNIAWILV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-methoxyphenylsulfonamido)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the Cyanophenyl Group: The cyanophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable cyanide source reacts with a halogenated phenyl derivative.

Attachment of the Methoxyphenylsulfonamido Group:

Formation of the Benzamide Moiety: The final step involves the coupling of the thiazole derivative with a benzoyl chloride derivative under basic conditions to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the methoxy group.

Reduction: Reduction reactions can target the nitro or cyano groups, converting them to amines.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NaOH, NH₃) are commonly employed.

Major Products

Oxidation: Oxidized derivatives of the thiazole or methoxy groups.

Reduction: Amino derivatives from the reduction of nitro or cyano groups.

Substitution: Halogenated or nucleophile-substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-methoxyphenylsulfonamido)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets might make it useful in the treatment of diseases such as cancer, inflammation, or infectious diseases.

Industry

In industrial applications, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-methoxyphenylsulfonamido)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Substituent Variations on the Thiazole Ring

Modifications to the Benzamide/Sulfonamide Moiety

Spectral and Physicochemical Data

- Analog 4d (): 178–180°C (white solid) . Analog 8 (): 274–276°C (decomposes) . Higher melting points correlate with crystalline stability and substituent polarity.

IR/NMR Trends :

Biological Activity

N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-methoxyphenylsulfonamido)benzamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a thiazole ring, a cyanophenyl group, and a methoxyphenylsulfonamide moiety. Its molecular formula is with a molecular weight of approximately 344.37 g/mol. The structural characteristics contribute to its reactivity and interactions with biological targets.

Structural Features

| Feature | Description |

|---|---|

| Thiazole Ring | Five-membered heterocyclic structure containing sulfur and nitrogen |

| Cyanophenyl Group | Enhances electronic properties and potential for π-π interactions |

| Methoxyphenylsulfonamide | Influences solubility and biological activity |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Thiazole Ring : Reaction of an α-haloketone with thiourea under basic conditions.

- Introduction of the Cyanophenyl Group : Functionalization through nucleophilic aromatic substitution.

- Attachment of the Methoxyphenylsulfonamide : Reaction with 4-methoxybenzenesulfonamide.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in antimicrobial and anticancer domains. The presence of functional groups allows for interaction with various biological targets, leading to modulation of enzyme activity or receptor binding.

Antimicrobial Activity

Studies have demonstrated that this compound shows effective antimicrobial properties against various pathogens, including:

- Escherichia coli

- Staphylococcus aureus

In vitro assays reveal that the compound inhibits bacterial growth, suggesting potential as an antimicrobial agent.

Anticancer Activity

The compound has also been evaluated for cytotoxic effects against several cancer cell lines, including:

- MDA-MB-231 (breast cancer)

- SUIT-2 (pancreatic cancer)

- HT-29 (colon cancer)

Results from MTT assays indicate that this compound exhibits dose-dependent cytotoxicity, with mechanisms involving apoptosis induction confirmed through morphological analysis.

The mechanism by which this compound exerts its effects may include:

- Enzyme Inhibition : Targeting specific enzymes involved in cellular processes.

- Receptor Binding : Modulating receptor activity, potentially affecting signaling pathways.

- Signal Transduction Pathways : Influencing pathways related to cell proliferation and survival.

Case Studies

Recent studies have highlighted the efficacy of this compound in various experimental settings:

-

Cytotoxicity Evaluation :

- In vitro studies showed that this compound is more potent than cisplatin against certain cancer cell lines.

- Cell cycle analysis indicated an increase in sub-G1 phase cells, suggesting apoptosis as a key mechanism.

-

Antimicrobial Screening :

- Comparative studies against standard antibiotics revealed superior activity against resistant strains of bacteria.

Q & A

Q. What are the established synthetic routes for N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-methoxyphenylsulfonamido)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via multi-step reactions. A common approach involves coupling a thiazole intermediate (e.g., 4-(4-cyanophenyl)thiazol-2-amine) with a sulfonamido-benzamide precursor. Key steps include:

- Sulfonylation : Reacting 2-aminobenzamide derivatives with 4-methoxyphenylsulfonyl chloride under basic conditions (e.g., triethylamine in DCM) .

- Thiazole coupling : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the sulfonamide-benzamide moiety to the thiazole ring .

Optimization involves controlling temperature (0–25°C for sulfonylation; reflux for coupling) and solvent polarity (DMF or THF for solubility). Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., cyanophenyl at C4 of thiazole, methoxy group at C4 of phenylsulfonamide) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed m/z 488.58 matches theoretical for CHNOS) .

- IR Spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretches at ~1350 cm, C≡N at ~2240 cm) .

Q. What preliminary biological activities have been reported, and how are screening assays designed?

- Methodological Answer : Initial screens focus on antimicrobial and anticancer activity:

- Antimicrobial : Agar dilution assays (MIC determination against S. aureus and E. coli) at 10–100 µg/mL, with positive controls (e.g., ciprofloxacin) .

- Anticancer : MTT assays (24–72 hr exposure) on cancer cell lines (e.g., MCF-7, HeLa), comparing IC values to doxorubicin .

Assays require solubility optimization (DMSO stock solutions <0.1% v/v) and cytotoxicity validation in non-cancerous cells (e.g., HEK293) .

Advanced Research Questions

Q. How do substituent modifications (e.g., methoxy vs. hydroxy groups) influence structure-activity relationships (SAR)?

- Methodological Answer : SAR studies compare analogs with varied substituents:

| Substituent (R) | Bioactivity (IC, µM) | Solubility (logP) |

|---|---|---|

| 4-OCH | 12.5 (HeLa) | 3.2 |

| 4-OH | 28.7 (HeLa) | 2.1 |

| 4-Cl | 9.8 (HeLa) | 3.8 |

| The methoxy group enhances lipophilicity and membrane permeability, while hydroxylation reduces potency due to hydrogen bonding with off-target proteins . Chlorine increases electron-withdrawing effects, improving enzyme binding . |

Q. What molecular targets (e.g., enzymes, receptors) interact with this compound, and how are binding mechanisms validated?

- Methodological Answer :

- EGFR Kinase Inhibition : Molecular docking (AutoDock Vina) shows the cyanophenyl-thiazole moiety occupies the ATP-binding pocket (binding energy: −9.2 kcal/mol). Validation via kinase inhibition assays (IC = 0.45 µM) .

- Dihydrofolate Reductase (DHFR) Binding : Surface plasmon resonance (SPR) confirms K = 120 nM. Mutagenesis studies (e.g., Phe31→Ala in DHFR) disrupt binding, highlighting hydrophobic interactions .

Q. How can contradictory data in biological activity (e.g., variable IC50_{50}50 across studies) be resolved?

- Methodological Answer : Discrepancies arise from assay conditions:

- Cell Line Variability : MCF-7 (ER+) vs. MDA-MB-231 (ER−) differ in drug uptake mechanisms. Normalize data using cell viability markers (e.g., ATP quantification) .

- Solvent Effects : DMSO concentrations >0.1% inhibit DHFR, artificially inflating IC. Use lower stock concentrations or alternative solvents (e.g., cyclodextrin complexes) .

Q. What strategies improve the compound’s stability under physiological conditions?

- Methodological Answer :

- pH Stability : Degradation studies (HPLC monitoring) show instability at pH >8 (sulfonamide hydrolysis). Buffered formulations (pH 6–7.4) are recommended .

- Metabolic Resistance : Cytochrome P450 (CYP3A4) metabolizes the thiazole ring. Co-administration with CYP inhibitors (e.g., ketoconazole) prolongs half-life in preclinical models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.